Cas no 1347736-83-7 (1,2-Benzenediamine, 3,6-dibromo-4-fluoro-)

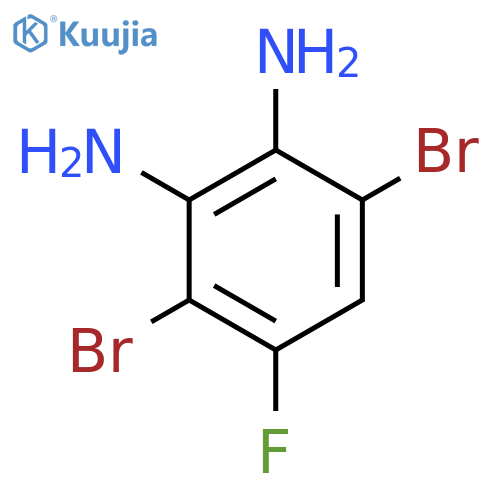

1347736-83-7 structure

商品名:1,2-Benzenediamine, 3,6-dibromo-4-fluoro-

1,2-Benzenediamine, 3,6-dibromo-4-fluoro- 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzenediamine, 3,6-dibromo-4-fluoro-

- 3,6-dibromo-4-fluorobenzene-1,2-diamine

- 3,6-dibromo-4-fluoro-1,2-phenylenediamine

- BHFHVALJBJOMHY-UHFFFAOYSA-N

- G66007

- 1,2-Diamino-3,6-dibromo-4-fluorobenzene

- MFCD31412569

- SCHEMBL17797154

- 1347736-83-7

-

- インチ: InChI=1S/C6H5Br2FN2/c7-2-1-3(9)4(8)6(11)5(2)10/h1H,10-11H2

- InChIKey: BHFHVALJBJOMHY-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=C(C(=C1Br)N)N)Br)F

計算された属性

- せいみつぶんしりょう: 283.87830g/mol

- どういたいしつりょう: 281.88035g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 52Ų

1,2-Benzenediamine, 3,6-dibromo-4-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P009JRE-100mg |

3,6-dibromo-4-fluorobenzene-1,2-diamine |

1347736-83-7 | 98% | 100mg |

$51.00 | 2023-12-22 | |

| A2B Chem LLC | AE44714-5g |

3,6-dibromo-4-fluorobenzene-1,2-diamine |

1347736-83-7 | 98% | 5g |

$466.00 | 2024-04-20 | |

| 1PlusChem | 1P009JRE-250mg |

3,6-dibromo-4-fluorobenzene-1,2-diamine |

1347736-83-7 | 98% | 250mg |

$73.00 | 2023-12-22 | |

| 1PlusChem | 1P009JRE-5g |

3,6-dibromo-4-fluorobenzene-1,2-diamine |

1347736-83-7 | 98% | 5g |

$545.00 | 2023-12-22 | |

| 1PlusChem | 1P009JRE-10g |

3,6-dibromo-4-fluorobenzene-1,2-diamine |

1347736-83-7 | 98% | 10g |

$818.00 | 2023-12-22 | |

| A2B Chem LLC | AE44714-10g |

3,6-dibromo-4-fluorobenzene-1,2-diamine |

1347736-83-7 | 98% | 10g |

$699.00 | 2024-04-20 | |

| 1PlusChem | 1P009JRE-1g |

3,6-dibromo-4-fluorobenzene-1,2-diamine |

1347736-83-7 | 98% | 1g |

$176.00 | 2023-12-22 | |

| A2B Chem LLC | AE44714-250mg |

3,6-dibromo-4-fluorobenzene-1,2-diamine |

1347736-83-7 | 98% | 250mg |

$64.00 | 2024-04-20 | |

| A2B Chem LLC | AE44714-100mg |

3,6-dibromo-4-fluorobenzene-1,2-diamine |

1347736-83-7 | 98% | 100mg |

$45.00 | 2024-04-20 | |

| A2B Chem LLC | AE44714-1g |

3,6-dibromo-4-fluorobenzene-1,2-diamine |

1347736-83-7 | 98% | 1g |

$156.00 | 2024-04-20 |

1,2-Benzenediamine, 3,6-dibromo-4-fluoro- 関連文献

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1347736-83-7 (1,2-Benzenediamine, 3,6-dibromo-4-fluoro-) 関連製品

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量